Azidobenzene

概述

描述

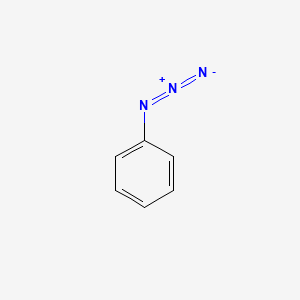

Azidobenzene is an organic compound characterized by the presence of an azido group (-N₃) attached to a benzene ring. This compound is known for its versatility and reactivity, making it a valuable intermediate in organic synthesis and various chemical applications. This compound is a member of the broader class of azides, which are compounds containing the azido functional group.

准备方法

Synthetic Routes and Reaction Conditions: Azidobenzene can be synthesized through several methods, with the most common being the diazotization of aniline followed by azidation. The process involves the following steps:

Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

Azidation: The diazonium salt is then reacted with sodium azide to yield this compound.

The reaction conditions typically involve maintaining a low temperature (0-5°C) to ensure the stability of the diazonium salt and to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining precise control over reaction conditions, ensuring high yields and purity of the final product.

化学反应分析

Azidobenzene undergoes various chemical reactions, including:

Oxidation:

- This compound can be oxidized to form nitroso and nitro derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction:

- Reduction of this compound typically yields aniline. This can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution:

- This compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles. For example, reaction with triphenylphosphine results in the formation of iminophosphorane.

Cycloaddition:

- This compound is known to undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, forming triazoles. This reaction is widely used in click chemistry.

科学研究应用

Azidobenzene has a wide range of applications in scientific research, including:

Chemistry:

- This compound is used as a precursor in the synthesis of various heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology:

- In biological research, this compound derivatives are used as photoaffinity labels. These compounds can be activated by light to form covalent bonds with target biomolecules, aiding in the study of protein-ligand interactions.

Medicine:

- This compound derivatives have been explored for their potential use in drug delivery systems. The ability to undergo photoisomerization allows for controlled release of therapeutic agents.

Industry:

- This compound is used in the production of dyes and pigments. Its ability to form stable azo compounds makes it a valuable component in the textile and printing industries.

作用机制

The primary mechanism of action of azidobenzene involves its ability to undergo photoisomerization. Upon exposure to ultraviolet or visible light, this compound can switch between its trans and cis isomers. This photoisomerization process alters the compound’s geometry and electronic properties, enabling it to interact with various molecular targets.

In biological systems, this compound derivatives can form covalent bonds with proteins upon activation by light. This property is exploited in photoaffinity labeling, where the compound is used to study protein-ligand interactions and identify binding sites.

相似化合物的比较

Azidobenzene can be compared with other azido compounds, such as:

Phenyl azide: Similar to this compound, phenyl azide contains an azido group attached to a benzene ring. phenyl azide is less stable and more prone to decomposition.

Benzyl azide: This compound features an azido group attached to a benzyl group. Benzyl azide is more reactive than this compound and is commonly used in organic synthesis.

Azidopyridine: Azidopyridine contains an azido group attached to a pyridine ring. It exhibits different reactivity patterns compared to this compound due to the presence of the nitrogen atom in the ring.

This compound’s unique combination of stability and reactivity makes it a valuable compound in various chemical and biological applications. Its ability to undergo photoisomerization and participate in diverse chemical reactions sets it apart from other azido compounds.

生物活性

Azidobenzene, a compound characterized by the presence of an azide functional group (-N₃) attached to a benzene ring, has garnered attention for its biological activities. This article explores its antibacterial and anticancer properties, synthesizing findings from various studies to provide a comprehensive overview of its potential applications in pharmacology.

1. Overview of this compound

This compound is an aromatic compound that exhibits unique reactivity due to the azide group. The azide moiety can undergo various chemical transformations, making this compound a valuable intermediate in organic synthesis and medicinal chemistry.

2. Antibacterial Activity

Recent studies have highlighted the antibacterial effects of azide derivatives, particularly against resistant bacterial strains. A notable study evaluated the efficacy of various azide compounds against Gram-negative and Gram-positive bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Acinetobacter baumannii | 3.90 µg/ml |

| This compound | MRSA | No significant effect |

| Compound 4 | C. albicans | Low activity |

The results indicated that this compound derivatives showed significant activity against Acinetobacter baumannii, a notorious hospital-acquired infection pathogen, while exhibiting limited effects on MRSA and other Gram-positive bacteria .

3. Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. A study utilized the WST-8 assay to assess the cytotoxic effects of azide derivatives on cancer cell lines.

Table 2: Anticancer Activity of this compound Derivatives

| Cell Line | IC50 Value (µM) | Toxicity on Fibroblast Cells |

|---|---|---|

| Caco-2 (Colon Cancer) | 2.99 | Low |

| Healthy Fibroblasts | >200 | No toxic effects |

The findings revealed that while this compound demonstrated some anticancer activity against Caco-2 cells, it exhibited minimal toxicity towards healthy fibroblast cells, suggesting a favorable therapeutic index for potential cancer treatments .

4. Mechanistic Insights

The mechanism underlying the biological activities of this compound involves its ability to interact with cellular targets. The azide group can facilitate reactions leading to the formation of reactive intermediates that may disrupt bacterial cell walls or induce apoptosis in cancer cells.

Case Study 1: Antibacterial Efficacy

A research team conducted a comparative study on the antibacterial effects of various azide derivatives against Acinetobacter baumannii and MRSA. The results underscored the superior efficacy of azide compounds against Gram-negative bacteria due to their unique cell wall structure, which allows for better penetration by these compounds .

Case Study 2: Anticancer Potential

Another investigation focused on the anticancer properties of this compound derivatives in vitro and in vivo. The study demonstrated that certain derivatives could enhance the efficacy of existing chemotherapeutics while maintaining low toxicity levels in non-cancerous cells .

属性

IUPAC Name |

azidobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c7-9-8-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRLRINCMYICJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878870 | |

| Record name | Phenylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-37-7 | |

| Record name | Azidobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azidobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=512574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azidobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL AZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G0EH7N6YB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of azidobenzene?

A1: The molecular formula of this compound is C6H5N3, and its molecular weight is 119.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have extensively studied the spectroscopic properties of this compound using various techniques. Notably, its electronic absorption spectra and electronic structures have been investigated, along with those of related compounds like nitrenobenzene and benzenediazonium ion []. Furthermore, 13C NMR spectroscopy has been instrumental in studying the azide-tetrazole tautomerism in this compound and related heterocycles [].

Q3: What factors influence the thermal decomposition rate of this compound?

A4: The rate of this compound thermolysis is affected by several factors, including the presence and nature of substituents on the benzene ring. Electron-donating groups, especially those with a +R effect, can substantially enhance the decomposition rate []. Studies have also explored the impact of neighboring groups, such as carbonyl groups in locked conformations, on the thermolysis rates [, ]. Solvent effects and azide concentration further influence the kinetics and product distribution during thermal decomposition [].

Q4: Can this compound participate in click chemistry reactions?

A5: Yes, this compound is a valuable reagent in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It readily reacts with alkynes to form 1,2,3-triazole rings, enabling the synthesis of diversely functionalized molecules [, ]. This reaction has found applications in various fields, including the development of new sensors [].

Q5: How does the presence of Lewis acid catalysts affect the reactivity of this compound in cycloaddition reactions?

A6: Theoretical studies employing density functional theory (DFT) have revealed that Lewis acid catalysts, such as BF3, BCl3, and BBr3, can significantly influence both the kinetics and regioselectivity of 1,3-dipolar cycloaddition reactions involving this compound []. The presence of Lewis acids enhances the electrophilicity of the dipolarophile (e.g., acrolein), thereby lowering the reaction barrier and promoting regioselectivity.

Q6: Have computational methods been used to study this compound?

A7: Yes, computational chemistry, particularly DFT calculations, has been employed to investigate various aspects of this compound chemistry. For instance, DFT studies have been used to elucidate the mechanism of base-catalyzed cycloaddition reactions between this compound and alkynes []. Moreover, molecular docking simulations have provided insights into the regiospecificity and mechanism of [3+2] cycloaddition reactions of this compound with dipolarophiles like propiolaldehyde [].

Q7: How do substituents on the benzene ring affect the reactivity of this compound?

A8: The nature and position of substituents on the benzene ring can dramatically influence the reactivity of this compound. Electron-donating groups generally enhance the rate of thermal decomposition, with ortho-substituents exhibiting a more pronounced effect than para-substituents []. Conversely, electron-withdrawing groups tend to decrease the reactivity. These effects are attributed to the stabilization or destabilization of the transition state during azide decomposition.

Q8: Are there specific structural features that influence the neighboring group participation in this compound thermolysis?

A9: Yes, the effectiveness of neighboring group participation in this compound thermolysis is highly dependent on the nature and orientation of the neighboring group. For instance, studies on the pyrolysis of ortho-substituted azidobenzenes have revealed that groups like phenylazo, benzoyl, and formyl exhibit varying degrees of rate enhancement []. Notably, the "locked conformation" of carbonyl groups in specific this compound derivatives leads to substantially larger rate enhancements compared to freely rotating ortho substituents []. These observations highlight the importance of conformational factors and electronic effects in governing neighboring group participation.

Q9: How can the stability of this compound be improved?

A10: The stability of this compound can be enhanced by converting it into more stable derivatives or by incorporating it into specific formulations. For example, the formation of polycationically substituted azidobenzenes leads to increased stability against heat and shock []. Additionally, immobilizing this compound onto solid supports, such as polycarbonate, has been shown to enhance its stability and reusability, particularly in applications involving enzyme immobilization [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。